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2,3-Dihydroxybutanedioic acid;4-(2-phenylsulfanylethyl)pyridine
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Overview
Description
2,3-Dihydroxybutanedioic acid;4-(2-phenylsulfanylethyl)pyridine: is a compound that combines the properties of two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 4-(2-phenylsulfanylethyl)pyridine. The latter is a pyridine derivative, which is a nitrogen-bearing heterocycle known for its significant clinical diversity and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid using potassium permanganate . For 4-(2-phenylsulfanylethyl)pyridine, a common synthetic route involves the reaction of 2-phenylsulfanyl ethyl bromide with pyridine under basic conditions .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid often involves fermentation processes using microorganisms such as Aspergillus niger . The production of 4-(2-phenylsulfanylethyl)pyridine on an industrial scale may involve continuous flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid.
Reduction: Reduction of 4-(2-phenylsulfanylethyl)pyridine can lead to the formation of 4-(2-phenylethyl)pyridine.
Substitution: Both components can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of 2,3-dihydroxybutanedioic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of pyridine derivatives.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions involving 2,3-dihydroxybutanedioic acid.
Major Products
Scientific Research Applications
Chemistry
2,3-dihydroxybutanedioic acid is used as a chiral resolving agent in stereochemistry . 4-(2-phenylsulfanylethyl)pyridine is utilized in the synthesis of various heterocyclic compounds with potential pharmaceutical applications .
Biology
2,3-dihydroxybutanedioic acid plays a role in metabolic pathways as a plant metabolite . 4-(2-phenylsulfanylethyl)pyridine has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
2,3-dihydroxybutanedioic acid is used in the formulation of effervescent tablets and as an antioxidant . 4-(2-phenylsulfanylethyl)pyridine derivatives are being explored for their therapeutic potential in treating various diseases .
Industry
2,3-dihydroxybutanedioic acid is widely used in the food industry as an acidulant and stabilizer . 4-(2-phenylsulfanylethyl)pyridine is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a Bronsted acid, donating protons in various chemical reactions . 4-(2-phenylsulfanylethyl)pyridine exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioic acid: Similar compounds include malic acid and citric acid, which also play roles in metabolic pathways and are used in the food industry.
4-(2-phenylsulfanylethyl)pyridine: Similar compounds include other pyridine derivatives such as nicotinic acid and isonicotinic acid, which have significant medicinal applications.
Uniqueness
2,3-dihydroxybutanedioic acid is unique due to its dual role as a chiral resolving agent and a food additive . 4-(2-phenylsulfanylethyl)pyridine stands out for its potential therapeutic applications and its role in the synthesis of complex heterocyclic compounds .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-(2-phenylsulfanylethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.C4H6O6/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;5-1(3(7)8)2(6)4(9)10/h1-7,9-10H,8,11H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCSXKVSZNMKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=CC=NC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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